molecular formula C26H25N5O2 B11305626 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-2-naphthamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-2-naphthamide

Cat. No.: B11305626
M. Wt: 439.5 g/mol
InChI Key: AYJKZQNZRNBOMX-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene core linked to a pyrimidine ring via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloro-6-methylpyrimidine and morpholine.

    Coupling with Aniline Derivative: The pyrimidine derivative is then coupled with an aniline derivative under conditions that facilitate the formation of an amide bond.

    Final Coupling with Naphthalene Derivative: The intermediate product is then coupled with a naphthalene derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it may inhibit kinases involved in cell signaling pathways.

    Protein-Ligand Interactions: The compound can form stable complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both a naphthalene and a pyrimidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H25N5O2/c1-18-16-24(30-26(27-18)31-12-14-33-15-13-31)28-22-8-10-23(11-9-22)29-25(32)21-7-6-19-4-2-3-5-20(19)17-21/h2-11,16-17H,12-15H2,1H3,(H,29,32)(H,27,28,30)

InChI Key

AYJKZQNZRNBOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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